molecular formula C11H12N8O B3796893 1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea

1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea

Cat. No.: B3796893
M. Wt: 272.27 g/mol
InChI Key: SRIYKYBUCSWATO-UHFFFAOYSA-N
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Description

1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea is a complex organic compound that features both benzimidazole and tetrazole moieties Benzimidazole is a heterocyclic aromatic organic compound, while tetrazole is a five-membered ring containing four nitrogen atoms

Properties

IUPAC Name

1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8O/c1-6-2-3-7-8(4-6)14-9(13-7)5-12-11(20)15-10-16-18-19-17-10/h2-4H,5H2,1H3,(H,13,14)(H3,12,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIYKYBUCSWATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CNC(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole precursors. One common method involves the reaction of 6-methyl-1H-benzimidazole with a suitable alkylating agent to introduce the methyl group at the 2-position. This is followed by the formation of the tetrazole ring through cyclization reactions involving azide and nitrile precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole: A simpler compound with similar structural features but lacking the tetrazole ring.

    2H-tetrazole: Contains the tetrazole ring but lacks the benzimidazole moiety.

    6-methyl-1H-benzimidazole: Similar to the target compound but without the tetrazole ring.

Uniqueness

1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea is unique due to the presence of both benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea
Reactant of Route 2
Reactant of Route 2
1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea

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